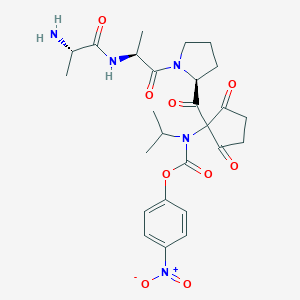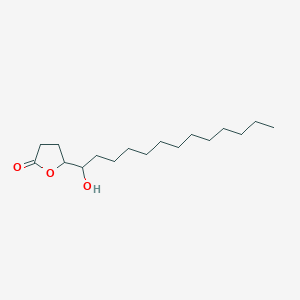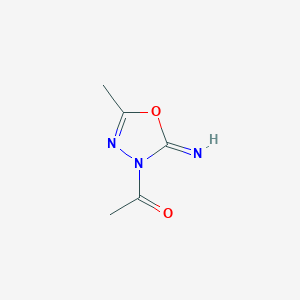
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is a heterocyclic compound with the molecular formula C5H7N3O2. It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .
化学反応の分析
Types of Reactions
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups .
科学的研究の応用
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
類似化合物との比較
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone can be compared with other similar compounds, such as:
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high density and thermal stability.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Exhibits moderate thermal stability and is used in the development of energetic materials.
2-(1,2,4-Oxadiazol-5-yl)anilines: Utilized in the synthesis of various heterocyclic compounds with potential biological activities.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
127351-20-6 |
|---|---|
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC名 |
1-(2-imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-8(4(2)9)5(6)10-3/h6H,1-2H3 |
InChIキー |
CABJVGINZDSCIU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N)O1)C(=O)C |
正規SMILES |
CC1=NN(C(=N)O1)C(=O)C |
同義語 |
1,3,4-Oxadiazol-2(3H)-imine,3-acetyl-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


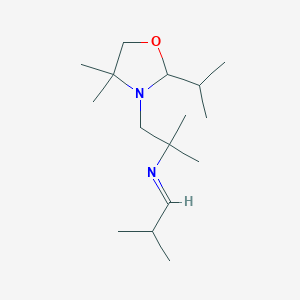
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)
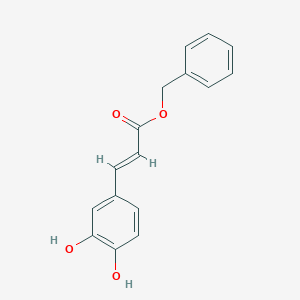
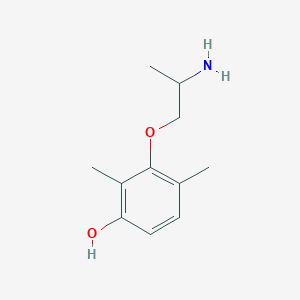
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
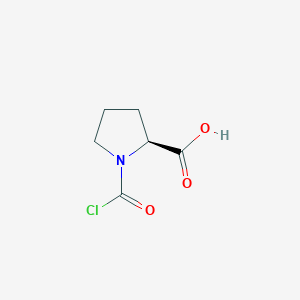
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
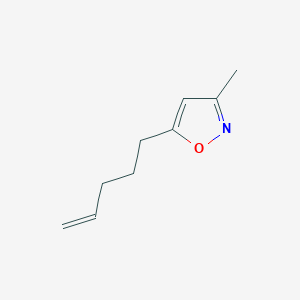
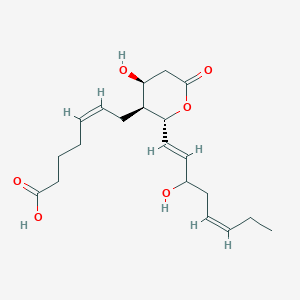
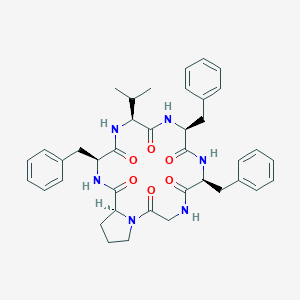
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
